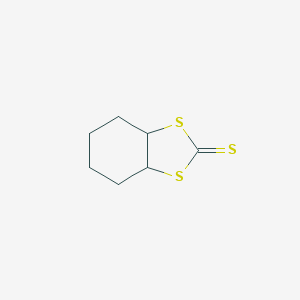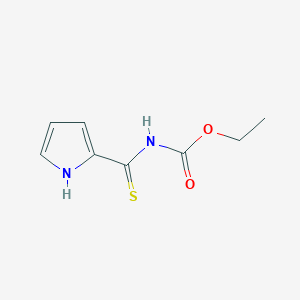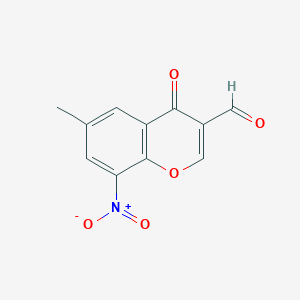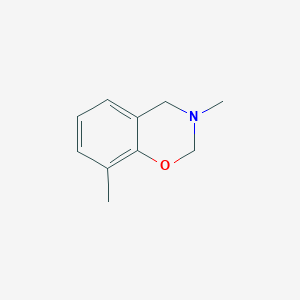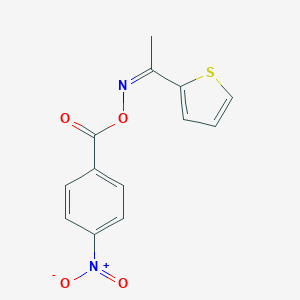
1-(2-thienyl)ethanone O-{4-nitrobenzoyl}oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-thienyl)ethanone O-{4-nitrobenzoyl}oxime, commonly known as TENO, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. TENO is a yellow crystalline powder that is soluble in organic solvents and has a melting point of 175-177°C.
Scientific Research Applications
TENO has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been reported to exhibit various biological activities such as anti-inflammatory, antioxidant, and antitumor effects. TENO has also been shown to inhibit the growth of cancer cells and induce apoptosis. Furthermore, TENO has been investigated for its potential use as a diagnostic tool for detecting cancer cells.
Mechanism of Action
The mechanism of action of TENO is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. TENO has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins that are implicated in inflammation and cancer. TENO has also been reported to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer. Additionally, TENO has been shown to induce the production of reactive oxygen species (ROS), which can lead to apoptosis in cancer cells.
Biochemical and Physiological Effects:
TENO has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in vitro and in vivo. TENO has also been reported to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). Furthermore, TENO has been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer progression and metastasis.
Advantages and Limitations for Lab Experiments
TENO has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. TENO is also stable under normal lab conditions and can be stored for an extended period. However, TENO has some limitations for lab experiments. It is not water-soluble, which can make it difficult to work with in aqueous solutions. Additionally, TENO has a low bioavailability, which can limit its effectiveness in vivo.
Future Directions
There are several potential future directions for the research on TENO. One possible direction is to investigate its potential use as a therapeutic agent for various diseases such as cancer, inflammation, and neurodegenerative disorders. Another direction is to explore its mechanism of action in more detail, which can provide insights into its biological activities. Furthermore, the development of more efficient synthesis methods and the optimization of its pharmacokinetic properties can enhance its potential as a therapeutic agent.
Synthesis Methods
The synthesis of TENO involves the reaction between 1-(2-thienyl)ethanone and 4-nitrobenzohydroxylamine in the presence of a catalyst such as NaOH or KOH. The reaction proceeds via a nucleophilic addition-elimination mechanism, resulting in the formation of TENO as the final product. The yield of TENO can be improved by optimizing the reaction conditions such as temperature, reaction time, and solvent.
properties
CAS RN |
6199-75-3 |
|---|---|
Molecular Formula |
C13H10N2O4S |
Molecular Weight |
290.3 g/mol |
IUPAC Name |
[(Z)-1-thiophen-2-ylethylideneamino] 4-nitrobenzoate |
InChI |
InChI=1S/C13H10N2O4S/c1-9(12-3-2-8-20-12)14-19-13(16)10-4-6-11(7-5-10)15(17)18/h2-8H,1H3/b14-9- |
InChI Key |
SQBWYGZDSUBEPK-ZROIWOOFSA-N |
Isomeric SMILES |
C/C(=N/OC(=O)C1=CC=C(C=C1)[N+](=O)[O-])/C2=CC=CS2 |
SMILES |
CC(=NOC(=O)C1=CC=C(C=C1)[N+](=O)[O-])C2=CC=CS2 |
Canonical SMILES |
CC(=NOC(=O)C1=CC=C(C=C1)[N+](=O)[O-])C2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



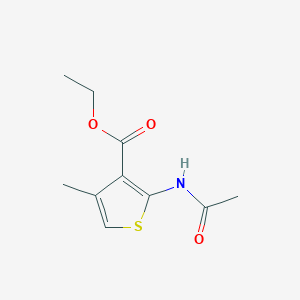
![4-methyl-N-[methyl(phenyl)-lambda~4~-sulfanylidene]benzenesulfonamide](/img/structure/B187028.png)
![Benzene, 1-methyl-4-[[1-(phenylmethyl)-2-cyclohexen-1-yl]sulfonyl]-](/img/structure/B187029.png)
